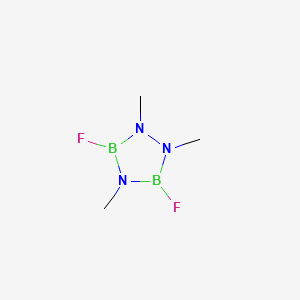
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is a unique organoboron compound characterized by its triazadiborolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoboron compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Industry: It can be used in the production of advanced materials, such as boron-doped polymers and ceramics, which have improved mechanical and thermal properties.
Mécanisme D'action
The mechanism by which 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which allows the compound to interact with enzymes, receptors, and other biomolecules. The triazadiborolidine ring structure also provides a rigid framework that can enhance binding specificity and affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine-2,8-dicarbaldehyde
- Difluoro {3-ethyl-5- [1- (4-ethyl-3,5-dimethyl-2 H -pyrrol-2-ylidene- N)ethyl]-2,4-dimethyl-1H-pyrrolato-N}boron
Uniqueness
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is unique due to its specific arrangement of fluorine and methyl groups on the triazadiborolidine ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of both boron and nitrogen atoms in the ring structure allows for versatile chemical modifications and applications.
Propriétés
Numéro CAS |
63411-98-3 |
|---|---|
Formule moléculaire |
C3H9B2F2N3 |
Poids moléculaire |
146.75 g/mol |
Nom IUPAC |
3,5-difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C3H9B2F2N3/c1-8-4(6)9(2)10(3)5(8)7/h1-3H3 |
Clé InChI |
FSVGTLPFEZHMDC-UHFFFAOYSA-N |
SMILES canonique |
B1(N(B(N(N1C)C)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



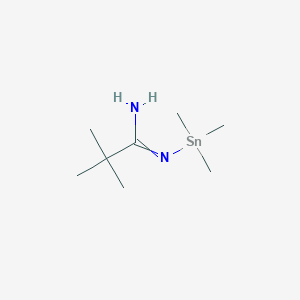
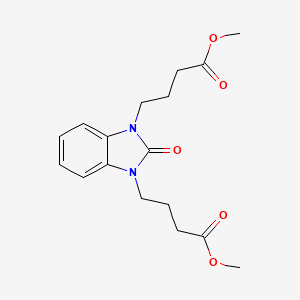

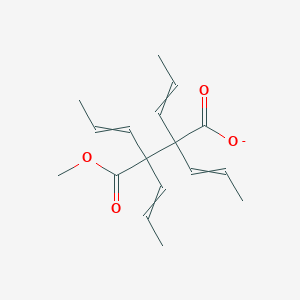
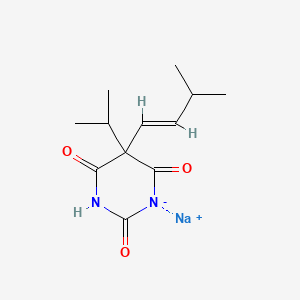
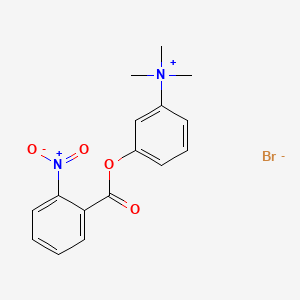
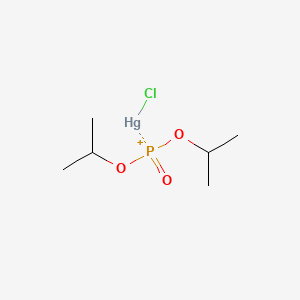

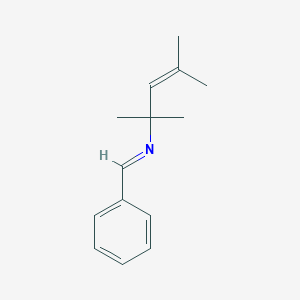

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
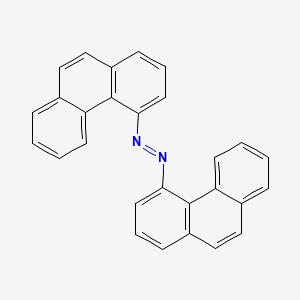
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
